

An In-depth Technical Guide to 2-(Hexyloxy)aniline

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Compound of Interest

Compound Name: 2-(Hexyloxy)aniline

Cat. No.: B1317180

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CAS Number: 52464-50-3

This technical guide provides a comprehensive overview of **2-(hexyloxy)aniline**, a valuable chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its synthesis, properties, and potential applications.

Chemical and Physical Properties

2-(Hexyloxy)aniline is an aromatic amine characterized by a hexyloxy substituent at the ortho position of the aniline ring. This structural feature imparts specific physicochemical properties that are advantageous in various synthetic applications.

Property	Value	Reference
CAS Number	52464-50-3	[1]
Molecular Formula	C ₁₂ H ₁₉ NO	
Molecular Weight	193.29 g/mol	
Appearance	Not specified, likely a liquid or low-melting solid	
Solubility	The hexyloxy group modifies the molecule's solubility.	[1]

Synthesis of 2-(Hexyloxy)aniline

The synthesis of **2-(hexyloxy)aniline** can be achieved through several established synthetic routes. The most common methods involve the formation of an ether linkage followed by the introduction or modification of the amino group.

Experimental Protocols

1. Williamson Ether Synthesis followed by Reduction of a Nitro Group

This is a widely used two-step method for preparing **2-(hexyloxy)aniline**.

- Step 1: Synthesis of 2-(hexyloxy)nitrobenzene This step involves the reaction of 2-nitrophenol with a hexyl halide (e.g., hexyl bromide) in the presence of a base. The base deprotonates the hydroxyl group of 2-nitrophenol to form a phenoxide, which then acts as a nucleophile, attacking the hexyl halide in an S_N2 reaction to form the ether.
 - Reagents and Equipment:
 - 2-Nitrophenol
 - Hexyl bromide
 - Potassium carbonate (or another suitable base)
 - Acetone (or another suitable solvent)
 - Round-bottom flask
 - Reflux condenser
 - Heating mantle
 - Magnetic stirrer
 - Procedure:
 - In a round-bottom flask, dissolve 2-nitrophenol and potassium carbonate in acetone.

- Add hexyl bromide to the mixture.
 - Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
 - After cooling to room temperature, filter the mixture to remove the inorganic salts.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(hexyloxy)nitrobenzene.
 - The crude product can be purified by column chromatography.
- Step 2: Reduction of 2-(hexyloxy)nitrobenzene to **2-(hexyloxy)aniline** The nitro group of 2-(hexyloxy)nitrobenzene is reduced to an amino group to yield the final product. Catalytic hydrogenation is a common and efficient method for this transformation.
 - Reagents and Equipment:
 - 2-(Hexyloxy)nitrobenzene
 - Palladium on carbon (Pd/C, 10%)
 - Methanol or Ethanol
 - Hydrogen gas source (balloon or hydrogenation apparatus)
 - Reaction flask
 - Magnetic stirrer
 - Procedure:
 - Dissolve 2-(hexyloxy)nitrobenzene in methanol or ethanol in a reaction flask.
 - Carefully add a catalytic amount of 10% Pd/C to the solution.
 - Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

- Stir the mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Evaporate the solvent from the filtrate under reduced pressure to yield **2-(hexyloxy)aniline**.
- The product can be further purified by distillation under reduced pressure or column chromatography if necessary.

2. Nucleophilic Aromatic Substitution

An alternative approach involves the direct reaction of a substituted aniline precursor with a hexylating agent.

- **Method A: From 2-Chloroaniline** This method involves the nucleophilic substitution of the chlorine atom in 2-chloroaniline with hexanol in the presence of a base under thermal conditions.^[1]
- **Method B: From 2-Nitroaniline** Similar to the Williamson ether synthesis, this route starts with the reaction of 2-nitroaniline with hexyl bromide under basic conditions, followed by the reduction of the nitro group.^[1]

Applications in Research and Drug Development

2-(Hexyloxy)aniline serves as a versatile building block in organic synthesis for the construction of more complex molecular architectures.^[1] The presence of both an amino group and a lipophilic hexyloxy chain makes it a useful intermediate for the synthesis of various compounds with potential biological activity.

Aniline and its derivatives are known to be key scaffolds in many drug candidates due to their ability to interact with biological targets. However, the aniline moiety can also be associated with metabolic instability and toxicity. Therefore, understanding the role of aniline derivatives in biological pathways is crucial for drug design and development.

Derivatives of **2-(hexyloxy)aniline** can be utilized in the synthesis of heterocyclic compounds such as quinoxalines, which have been investigated for their antibacterial properties.[1]

Representative Signaling Pathway

While a specific signaling pathway for **2-(hexyloxy)aniline** is not well-documented in the available literature, the PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer cells that has been shown to be modulated by other novel aniline derivatives. For instance, a tryptamine-derived aniline alkaloid has been found to promote apoptosis in non-small cell lung cancer cells by activating this pathway.[2] This pathway is presented here as a representative example of how an aniline derivative could exert its biological effect.

Caption: Representative PI3K/AKT/mTOR signaling pathway.

Experimental and Synthetic Workflows

The general workflow for the synthesis of **2-(hexyloxy)aniline** and its subsequent use as a building block for more complex molecules is outlined below.

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References

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